molecular formula C12H17NO2 B1439280 Tert-butyl 4-amino-2-methylbenzoate CAS No. 445003-39-4

Tert-butyl 4-amino-2-methylbenzoate

Cat. No.: B1439280
CAS No.: 445003-39-4
M. Wt: 207.27 g/mol
InChI Key: BURPOKPTYKVJAT-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-methylbenzoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl 4-amino-2-methylbenzoate has several applications in scientific research:

Safety and Hazards

Tert-butyl 4-amino-2-methylbenzoate has a signal word of “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-amino-2-methylbenzoate involves the esterification of 4-amino-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another approach is the palladium-catalyzed amination of tert-butyl 4-bromobenzoate with an appropriate amine . This reaction typically uses PdCl2 and P(o-tolyl)3 as the catalyst system, providing a convenient route to N-substituted derivatives of tert-butyl 4-aminobenzoate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Tert-butyl 4-amino-2-methylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminobenzoate: Similar structure but lacks the methyl group on the aromatic ring.

    Tert-butyl 4-amino-3-methylbenzoate: Similar structure with the methyl group in a different position.

    Tert-butyl 4-amino-2-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 4-amino-2-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPOKPTYKVJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445003-39-4
Record name tert-butyl 4-amino-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-4-nitrobenzoic acid (700 mg, 3.86 mmol) was dissolved in pyridine (8 mL), p-toluenesulfonyl chloride (1.47 g, 7.74 mmol) was added, then tert-butanol (0.369 mL, 3.86 mmol) was added under ice cooling, and the mixture was stirred at 0° C. for 2 hours and at room temperature for 2 hours. tert-Butanol (0.369 mL, 3.86 mmol) was further added, and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, water was added, then the mixture was extracted with ethyl acetate (×3), and the organic layer was washed with 1 N hydrochloric acid, a 1 N aqueous sodium hydroxide solution, water, and saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, a solution of the resulting residue in ethyl acetate (40 mL) was added to 10% palladium-carbon (dry; 222 mg), the atmosphere in the system was replaced with a hydrogen atmosphere, and then the mixture was stirred at room temperature for 2 hours. The atmosphere in the system was replaced with a nitrogen atmosphere, and then the mixture was filtered through celite. The solvent was evaporated under reduced pressure to give the title compound (835 mg; yield, 100%) as a brown solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
0.369 mL
Type
reactant
Reaction Step Three
Quantity
0.369 mL
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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